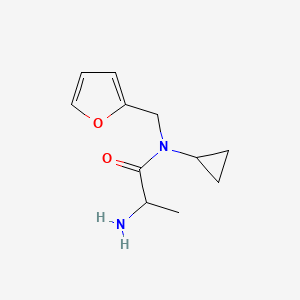
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide is a compound that features a cyclopropyl group, a furan ring, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bioproducts derived from renewable resources. The production of chemicals from biomass offers both economic and ecological benefits. Furfural, a key intermediate, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into various valuable chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various furan derivatives, reduced amides, and substituted amides.
Applications De Recherche Scientifique
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various chemicals and materials derived from biomass.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity. The compound can inhibit the growth of bacteria by interfering with their metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic Acid: A precursor in the synthesis of furan derivatives.
Furfurylamine: Used in the synthesis of various furan-based compounds.
N-(Furan-2-ylmethyl)furan-2-carboxamide: A related compound with similar structural features.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide is unique due to its combination of a cyclopropyl group, a furan ring, and an amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(12)11(14)13(9-4-5-9)7-10-3-2-6-15-10/h2-3,6,8-9H,4-5,7,12H2,1H3 |
Clé InChI |
NWBZTIAEARZDRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CC1=CC=CO1)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


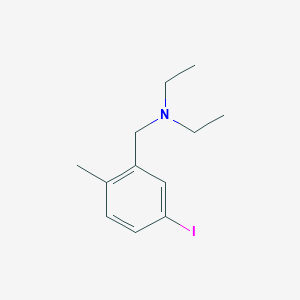


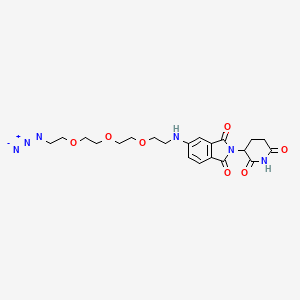
![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)



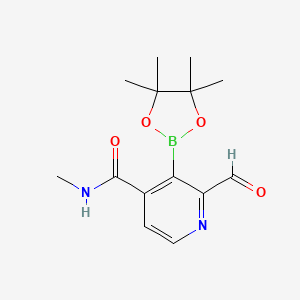
![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
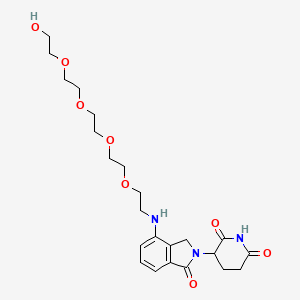
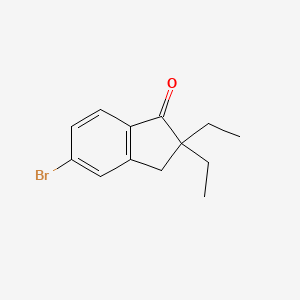
![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
